molecular formula C16H29Br2N3 B2487890 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole CAS No. 1240572-65-9

3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole

Cat. No.: B2487890
CAS No.: 1240572-65-9
M. Wt: 423.237
InChI Key: RAESOIVHVGTVAA-UHFFFAOYSA-N
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Description

Overview of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in medicinal chemistry and materials science. nih.govresearchgate.netmdpi.com Its prevalence in pharmaceuticals is noteworthy, forming the core of drugs with a wide array of therapeutic uses, including antifungal, antiviral, anticancer, and anti-inflammatory agents. researchgate.netzsmu.edu.ua The unique electronic properties of the triazole ring, including its capacity for hydrogen bonding and dipole interactions, allow it to effectively interact with biological targets. nih.gov This has made it a "privileged scaffold" in drug discovery, a molecular framework that is frequently found in biologically active compounds. nih.gov

Nomenclature and Structural Definition of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole

The systematic name, this compound, precisely describes the molecule's structure. The core is a 1H-1,2,4-triazole ring. The "1H" indicates that the nitrogen at position 1 does not have a double bond within the ring and is bonded to a substituent. The prefixes "3,5-Dibromo" specify that two bromine atoms are attached to the carbon atoms at positions 3 and 5 of the triazole ring. Finally, "1-tetradecyl" indicates that a long, 14-carbon alkyl chain (a tetradecyl group) is attached to the nitrogen atom at position 1.

Table 1: Structural and Chemical Identity of this compound

PropertyValue
Molecular Formula C₁₆H₂₉Br₂N₃
Structure A 1,2,4-triazole ring substituted with two bromine atoms at positions 3 and 5, and a tetradecyl chain at the N1 position.
Key Functional Groups 1,2,4-Triazole ring, Bromo substituents, Tetradecyl (alkyl) chain.

Historical Context of Halogenated 1,2,4-Triazoles in Academic Research

The study of halogenated 1,2,4-triazoles, particularly brominated derivatives, has been a subject of interest for several decades. The parent compound, 3,5-Dibromo-1H-1,2,4-triazole, serves as a versatile building block in organic synthesis. nih.gov The bromine atoms are excellent leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups at the 3 and 5 positions of the triazole ring. This reactivity allows for the creation of diverse libraries of triazole derivatives for further investigation. Research has historically focused on leveraging this reactivity to synthesize more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Current Research Landscape and Potential of this compound Derivatives

While specific research on this compound is not extensively documented in publicly available literature, its potential can be inferred from the properties of its constituent parts. The dibrominated triazole core provides a reactive platform for further chemical modifications. The long tetradecyl chain introduces significant lipophilicity to the molecule, a property that can be crucial for its interaction with biological membranes or for its application in materials science, such as in the formation of self-assembled monolayers or as a component in polymers.

The current research trend for 1,2,4-triazole derivatives is focused on the development of new therapeutic agents. researchgate.netzsmu.edu.ua The derivatization of the 3,5-dibromo scaffold allows for the synthesis of compounds with tailored biological activities. For instance, substitution of the bromine atoms with various amine, thiol, or other heterocyclic moieties can lead to the discovery of novel compounds with enhanced antimicrobial, anticancer, or anticonvulsant properties. researchgate.net The presence of the long alkyl chain in this compound could be explored for its potential to anchor the molecule to lipid bilayers, potentially modulating the activity of membrane-bound proteins.

Table 2: Potential Research Directions for Derivatives of this compound

Research AreaPotential ApplicationRationale
Medicinal Chemistry Development of novel antimicrobial or anticancer agents.The 1,2,4-triazole core is a known pharmacophore. The lipophilic tail could enhance membrane permeability or interaction.
Materials Science Creation of functionalized surfaces or polymers.The long alkyl chain can facilitate self-assembly and the reactive bromine atoms allow for further functionalization.
Agrochemicals Investigation as potential fungicides or herbicides.Many commercial agrochemicals contain the 1,2,4-triazole scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-1-tetradecyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29Br2N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-16(18)19-15(17)20-21/h2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAESOIVHVGTVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 3,5 Dibromo 1 Tetradecyl 1h 1,2,4 Triazole

Strategies for the Construction of the 1,2,4-Triazole (B32235) Core

The 1,2,4-triazole ring is a fundamental structural motif found in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. rsc.orgnih.gov Its synthesis has been a subject of extensive research, leading to the development of numerous methodologies for the construction of this heterocyclic system. nih.govscispace.com

The formation of the 1,2,4-triazole core typically involves cyclization reactions of various open-chain precursors containing the requisite nitrogen and carbon atoms. Common strategies utilize precursors such as hydrazines, amidines, hydrazones, and their derivatives. nih.govfrontiersin.org

One of the classical and widely employed methods is the Pellizzari reaction , which involves the reaction of an amide with an acyl hydrazide to yield a 3,5-disubstituted-1,2,4-triazole. scispace.com Another fundamental approach is the Einhorn–Brunner reaction , which utilizes the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com

More contemporary methods have focused on improving efficiency, yield, and environmental friendliness. These include:

Metal-catalyzed reactions: Copper-catalyzed cascade reactions of nitriles and amides, using oxygen or air as the oxidant, provide an efficient route to 3,5-disubstituted-1,2,4-triazoles. frontiersin.org

[3+2] Cycloadditions: Metal-free [3+2] cycloaddition reactions between aryl diazonium salts and various partners can be employed to construct the triazole ring. nih.gov Similarly, 1,3-dipolar cycloadditions of in situ-generated nitrile imines with nitriles are effective. mdpi.com

Oxidative Cyclization: Iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides using a common solvent like DMF as the carbon source represents a metal-free approach. isres.org

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate the reaction between hydrazines and formamide (B127407) to produce substituted 1,2,4-triazoles without the need for a catalyst. organic-chemistry.org

These diverse methods allow for the installation of various substituents on the triazole core, depending on the choice of precursors. For the synthesis of the parent 1H-1,2,4-triazole, simpler starting materials are often employed.

Precursor TypeReaction Name/TypeDescription
Amides & Acyl HydrazidesPellizzari ReactionCondensation reaction to form 3,5-disubstituted-1,2,4-triazoles. scispace.com
Hydrazines & DiacylaminesEinhorn–Brunner ReactionCondensation in the presence of a weak acid. scispace.com
Nitriles & AmidinesCopper-Catalyzed CascadeAn oxidative cyclization using air or O₂ as the oxidant. frontiersin.orgorganic-chemistry.org
Hydrazones & AminesIodine-Catalyzed OxidationA metal-free synthesis involving C-H functionalization and C-N bond formation. organic-chemistry.org
Hydrazines & FormamideMicrowave-Assisted SynthesisA catalyst-free method for producing substituted 1,2,4-triazoles. organic-chemistry.org

The compound 3,5-Dibromo-1H-1,2,4-triazole serves as a crucial and versatile intermediate in the synthesis of more complex molecules, including the target compound, 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole. researchgate.net Its utility stems from the presence of two reactive sites: the acidic N-H proton and the two bromine atoms attached to the carbon backbone.

The bromine atoms at the 3 and 5 positions are susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as amino, alkoxy, or thioether moieties, by reacting the dibromo-triazole with appropriate nucleophiles. This versatility makes it a valuable building block for creating libraries of substituted 1,2,4-triazole derivatives for applications in medicinal chemistry and materials science.

Furthermore, the N-H group can be readily deprotonated to form a triazolide anion, which is a potent nucleophile. This anion can then react with various electrophiles, most notably alkyl halides, to form N-substituted 1,2,4-triazoles. This N-alkylation step is fundamental to the synthesis of the title compound.

Regioselective Bromination Techniques for 1,2,4-Triazole Skeletons

To synthesize 3,5-Dibromo-1H-1,2,4-triazole, a direct bromination of the parent 1H-1,2,4-triazole ring is a common and effective strategy. The triazole ring is an electron-rich aromatic system, but the carbon atoms are relatively electron-deficient compared to the nitrogen atoms, making electrophilic substitution challenging. However, under forcing conditions or with potent brominating agents, substitution at the C3 and C5 positions can be achieved.

A straightforward method involves treating 1H-1,2,4-triazole with brominating agents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). researchgate.net The reaction typically requires specific conditions to drive the substitution to completion and achieve dibromination. The stoichiometry of the brominating agent is crucial; using at least two equivalents is necessary to substitute both the C3 and C5 positions. researchgate.net The reaction often yields 3,5-Dibromo-4H-1,2,4-triazole, which exists in tautomeric equilibrium with the 1H form. researchgate.net

Brominating AgentTypical ConditionsProduct
Bromine (Br₂)Aqueous or acidic media3,5-Dibromo-1H-1,2,4-triazole researchgate.net
N-Bromosuccinimide (NBS)Organic solvent, often with a radical initiator3,5-Dibromo-1H-1,2,4-triazole researchgate.net

Advanced Spectroscopic and Structural Characterization of 3,5 Dibromo 1 Tetradecyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Analysis

A ¹H NMR spectrum for 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole would be expected to show distinct signals corresponding to the protons of the tetradecyl alkyl chain. No signal is expected from the triazole ring itself as it lacks a proton.

The expected signals for the tetradecyl chain are:

A triplet corresponding to the terminal methyl group (-CH₃) at the end of the chain, likely appearing in the upfield region around 0.8-0.9 ppm.

A large, complex multiplet in the region of 1.2-1.4 ppm, resulting from the overlapping signals of the twelve methylene (B1212753) groups (-CH₂-) in the middle of the alkyl chain.

A multiplet, likely a quintet, around 1.8-2.0 ppm for the methylene group beta to the triazole nitrogen (N-CH₂-CH₂ -).

A triplet in a more downfield region, estimated around 4.1-4.3 ppm, for the methylene group directly attached to the nitrogen atom of the triazole ring (N-CH₂ -CH₂-). This downfield shift is due to the deshielding effect of the electronegative nitrogen atom.

Hypothetical ¹H NMR Data Table

Chemical Shift (ppm) (Predicted)MultiplicityIntegrationAssignment
~ 4.2Triplet2HN-CH₂ -(CH₂)₁₂-CH₃
~ 1.9Multiplet2HN-CH₂-CH₂ -(CH₂)₁₁-CH₃
~ 1.3Multiplet24HN-(CH₂)₂-(CH₂ )₁₁-CH₃
~ 0.9Triplet3HN-(CH₂)₁₃-CH₃

Note: This table is a prediction based on general principles and not on experimental data.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, signals would be expected for both the triazole ring carbons and the carbons of the tetradecyl chain.

Triazole Carbons: The two carbon atoms in the 3,5-dibromo-1,2,4-triazole ring (C3 and C5) are attached to bromine atoms. These would appear as distinct signals in the downfield region of the spectrum, typically above 140 ppm. The exact chemical shifts would be influenced by the bromine substitution and the N1-alkylation.

Tetradecyl Chain Carbons: The fourteen carbon atoms of the alkyl chain would produce a series of signals in the upfield region (typically 10-50 ppm). The carbon directly attached to the nitrogen (N-C H₂) would be the most downfield of the alkyl signals. The terminal methyl carbon would be the most upfield signal. The numerous internal methylene carbons would likely have very similar chemical shifts, resulting in a cluster of signals around 22-32 ppm.

Hypothetical ¹³C NMR Data Table

Chemical Shift (ppm) (Predicted)Assignment
> 140C3 and C5 of the triazole ring
~ 50N-CH₂ -(CH₂)₁₂-CH₃
~ 32N-(CH₂)₁₂-CH₂ -CH₃
~ 22-31Internal (CH₂)₁₁ carbons
~ 14N-(CH₂)₁₃-CH₃

Note: This table is a prediction based on general principles and not on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, especially within the long alkyl chain, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons, confirming the connectivity of the methylene groups in the tetradecyl chain, for example, showing a cross-peak between the N-CH₂ protons and the N-CH₂-CH₂ protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlation between each proton and the carbon to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be vital for confirming the attachment of the tetradecyl chain to the N1 position of the triazole ring by showing a correlation between the N-CH₂ protons and the C5 carbon of the triazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₆H₂₉Br₂N₃, with a monoisotopic mass of 421.0783 g/mol .

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This would result in three peaks for the molecular ion cluster: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₁₆H₂₉Br₂N₃. An experimentally determined mass that matches the theoretical mass (421.0783 g/mol ) to within a few parts per million would serve as strong evidence for the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be dominated by the vibrations of the alkyl chain, with some contributions from the triazole ring.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
2955-2965C-H asymmetric stretch-CH₃
2870-2880C-H symmetric stretch-CH₃
2915-2935C-H asymmetric stretch-CH₂-
2845-2865C-H symmetric stretch-CH₂-
1450-1475C-H scissoring-CH₂-
~1500-1600C=N and N=N stretching1,2,4-Triazole (B32235) ring
~1250-1350C-N stretchingAlkyl-Triazole bond
< 700C-Br stretchingBromo-Triazole

Note: This table is a prediction based on general principles and not on experimental data.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular structure, conformation, and packing of this compound. The expected data from such an analysis would be presented in a comprehensive crystallographic data table.

Hypothetical Crystallographic Data Table:

ParameterValue (Hypothetical)
Chemical FormulaC₁₆H₂₉Br₂N₃
Formula Weight423.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
Absorption Coeff. (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
θ range for data collectionValue
Index rangesh, k, l ranges
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Completeness to θValue %
Data / restraints / paramsValues
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Largest diff. peak/hole (e·Å⁻³)Values

A detailed examination of the crystal structure would allow for the identification and characterization of various intermolecular interactions that stabilize the crystal lattice. In the absence of traditional hydrogen bond donors on the triazole ring (due to substitution at the N1 position), other non-covalent interactions would be critical.

Halogen Bonding: A key interaction expected for this molecule is halogen bonding, where one of the bromine atoms on the triazole ring acts as an electrophilic "halogen bond donor" and interacts with a nucleophilic atom (such as a nitrogen atom) on an adjacent molecule. The geometry and strength of these Br···N interactions would be a primary focus.

Other Potential Interactions: The possibility of weaker C-H···N or C-H···Br interactions would also be investigated to provide a complete picture of the forces governing the solid-state assembly of this compound.

Chemical Reactivity and Mechanistic Studies of 3,5 Dibromo 1 Tetradecyl 1h 1,2,4 Triazole

Reactivity of Bromine Substituents on the Triazole Ring

The carbon atoms at positions 3 and 5 of the 1,2,4-triazole (B32235) ring are electron-poor due to the adjacent electronegative nitrogen atoms. This electronic deficiency is further enhanced by the presence of bromine atoms, making these positions prime sites for chemical transformations.

The bromine atoms on the 3,5-dibromo-1-alkyl-1H-1,2,4-triazole scaffold are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of functional groups onto the triazole core. While specific studies on the 1-tetradecyl derivative are not extensively documented, the reactivity can be inferred from analogous 1-alkyl-3,5-dibromo-1,2,4-triazoles.

Common nucleophiles that can displace the bromide ions include amines, alkoxides, and thiolates. For instance, the reaction with primary or secondary amines can lead to the formation of mono- or di-amino-substituted triazoles, depending on the reaction stoichiometry and conditions. Similarly, treatment with sodium alkoxides or thiolates would yield the corresponding ether or thioether derivatives.

The general mechanism for these substitutions proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient carbon atom bearing a bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the bromide ion is eliminated, and the aromaticity of the triazole ring is restored. The rate of these reactions is influenced by the nucleophilicity of the attacking species, the stability of the intermediate complex, and the reaction conditions such as solvent and temperature.

Nucleophile Product Type Reaction Conditions (General)
Primary/Secondary Amines 3-Amino-5-bromo- or 3,5-diamino-1-tetradecyl-1H-1,2,4-triazole Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature
Alkoxides (e.g., NaOR) 3-Alkoxy-5-bromo- or 3,5-dialkoxy-1-tetradecyl-1H-1,2,4-triazole Anhydrous alcohol or polar aprotic solvent
Thiolates (e.g., NaSR) 3-Alkylthio-5-bromo- or 3,5-bis(alkylthio)-1-tetradecyl-1H-1,2,4-triazole Polar aprotic solvent

The bromine substituents of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole are well-suited for participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling, which involves the reaction of the dibromotriazole with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base, is a particularly versatile method. This reaction allows for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the 3 and/or 5 positions of the triazole ring. By carefully controlling the reaction conditions and the stoichiometry of the reagents, it is possible to achieve either mono- or di-substitution.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the triazole, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Other important palladium-catalyzed cross-coupling reactions applicable to this system include the Heck reaction (coupling with alkenes), the Sonogashira reaction (coupling with terminal alkynes), and the Buchwald-Hartwig amination (coupling with amines).

Coupling Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄, Na₂CO₃ 3-Aryl/vinyl/alkyl-5-bromo- or 3,5-diaryl/divinyl/dialkyl-1-tetradecyl-1H-1,2,4-triazole
Heck Alkene Pd(OAc)₂, PPh₃, Et₃N 3-Vinyl-5-bromo- or 3,5-divinyl-1-tetradecyl-1H-1,2,4-triazole
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Et₃N 3-Alkynyl-5-bromo- or 3,5-dialkynyl-1-tetradecyl-1H-1,2,4-triazole

Transformations Involving the Tetradecyl Chain

The tetradecyl chain is a long, saturated alkyl group and is generally less reactive than the substituted triazole ring. However, it can undergo certain chemical transformations.

Functionalization of the tetradecyl chain can be achieved through reactions that are characteristic of alkanes, although the presence of the heterocyclic ring may influence the reactivity and selectivity. Free-radical halogenation, for instance, could introduce a halogen atom along the chain, which can then serve as a handle for further modifications through nucleophilic substitution or elimination reactions. However, achieving high selectivity at a specific position on the long alkyl chain can be challenging.

Oxidation of the terminal methyl group to a carboxylic acid or an alcohol is another potential transformation, although this typically requires specific and often harsh reaction conditions. The introduction of unsaturation by dehydrogenation is also a theoretical possibility but is not a common transformation for such long alkyl chains in this context.

Electrophilic and Radical Reactions on the Triazole Nucleus

The 1,2,4-triazole ring in this compound is highly electron-deficient. This electronic nature makes electrophilic aromatic substitution on the triazole ring very difficult, as the ring is deactivated towards attack by electrophiles. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the triazole nucleus are generally not feasible under standard conditions.

Radical reactions on the triazole nucleus are more plausible. For instance, radical alkylation could potentially occur, where a radical species adds to one of the ring carbons. However, such reactions are not widely reported for this specific system and would likely compete with reactions at the bromine substituents.

Reaction Mechanisms and Kinetic Investigations of this compound

For palladium-catalyzed cross-coupling reactions , the kinetics are more complex, involving multiple steps in the catalytic cycle. The rate-determining step can vary depending on the specific reaction (e.g., Suzuki, Heck), the nature of the catalyst, the substrates, and the reaction conditions. In many Suzuki-Miyaura couplings involving aryl bromides, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is often the rate-limiting step. Kinetic studies, including reaction progress analysis and initial rate measurements, would be necessary to elucidate the precise mechanism and identify the rate-determining step for a given transformation of this compound.

Computational and Theoretical Investigations of 3,5 Dibromo 1 Tetradecyl 1h 1,2,4 Triazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the molecular structure and electronic properties of 1,2,4-triazole (B32235) derivatives. dnu.dp.uaresearchgate.net DFT methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its geometry, energy levels, and electron distribution. nih.gov For 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole, these calculations can elucidate the influence of the dibromo and tetradecyl substituents on the triazole ring's aromaticity and reactivity.

The electronic structure of a molecule is key to understanding its chemical behavior. DFT calculations are employed to determine various electronic and quantum chemical parameters for substituted 1,2,4-triazoles. researchgate.netirjweb.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. researchgate.netirjweb.com A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For 1,2,4-triazoles, the nitrogen atoms are typically regions of negative potential, making them susceptible to electrophilic attack or hydrogen bonding. irjweb.com

This table represents typical parameters investigated for 1,2,4-triazole derivatives; specific values for this compound would require dedicated calculations.

Theoretical calculations are highly effective in predicting spectroscopic properties, which aids in the structural confirmation of newly synthesized compounds. DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. dnu.dp.uaresearchgate.net By comparing the theoretically predicted spectrum with experimental data, a detailed assignment of vibrational modes to specific functional groups and bond movements can be achieved. researchgate.net For this compound, these calculations would help confirm the presence of the triazole ring, the C-Br bonds, and the long alkyl chain.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The long, flexible tetradecyl chain of this compound allows it to adopt numerous conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. pensoft.net These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent, or near a biological membrane). ekb.eg

MD simulations provide insights into the molecule's flexibility, folding preferences, and the stability of different conformers. researchgate.net They also allow for the study of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which are critical in crystal packing and ligand-receptor binding. researchgate.netresearchgate.net For this specific compound, simulations could model how the hydrophobic tetradecyl tail interacts with lipid bilayers, while the polar dibromo-triazole headgroup interacts with the aqueous environment.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ijper.org This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level. nih.gov

1,2,4-Triazole derivatives are known to exhibit a range of biological activities, often by inhibiting specific enzymes. nih.govfrontiersin.org For example, many azole antifungals target the enzyme 14-α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. jsstd.org Molecular docking studies could be used to predict the binding affinity and interaction mode of this compound with such target enzymes. nih.gov The results would highlight key interactions, such as hydrogen bonds between the triazole nitrogens and amino acid residues in the enzyme's active site, and hydrophobic interactions involving the tetradecyl chain. nih.gov

Table 2: Summary of Typical Findings from Molecular Docking of 1,2,4-Triazole Derivatives

Finding Description Implication for Biological Activity
Binding Energy/Score A calculated value representing the predicted affinity of the ligand for the target. A lower (more negative) binding energy generally suggests a more potent inhibitor. researchgate.net
Key Amino Acid Interactions Identification of specific residues in the target's active site that form bonds (e.g., H-bonds, hydrophobic) with the ligand. Understanding these interactions is crucial for structure-based drug design and optimization. nih.gov
Binding Pose/Orientation The predicted 3D arrangement of the ligand within the active site. Reveals how the molecule fits into the binding pocket and presents its functional groups for interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov QSAR models are mathematical equations that correlate molecular descriptors (numerical representations of chemical properties) with activities like enzyme inhibition or anticancer effects. physchemres.orgkashanu.ac.ir

For a class of compounds like 1,2,4-triazole derivatives, a QSAR model can be developed using a dataset of molecules with known activities. rsc.orgnih.gov This model can then be used to predict the activity of new, unsynthesized compounds such as this compound, guiding synthetic efforts toward more potent molecules.

By incorporating appropriate molecular descriptors, QSAR models can predict the reactivity and selectivity of compounds. Descriptors can be categorized as constitutional, topological, electronic, or steric. For instance, electronic descriptors derived from quantum chemical calculations (like HOMO/LUMO energies) can be used to model chemical reactivity. Steric descriptors can help explain how the size and shape of substituents, such as the tetradecyl chain or bromine atoms, influence how the molecule fits into an enzyme's active site, thereby affecting its selectivity. nih.gov Successful QSAR models for 1,2,4-triazoles have been developed with high predictive correlation coefficients, demonstrating their utility in predicting biological activity. physchemres.orgkashanu.ac.ir

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Ergosterol

Relationship between Molecular Descriptors and Biological Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This is achieved by calculating various molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies.

Hydrophobic descriptors: These measure the lipophilicity of the compound.

By correlating these descriptors with experimentally determined biological activities (e.g., antifungal, antibacterial, or anticancer potency), QSAR models can be developed to predict the activity of new, untested compounds. This approach is instrumental in drug discovery and development, as it allows for the rational design of more potent and selective molecules.

For the general class of 1,2,4-triazoles, QSAR studies have successfully identified key molecular features that govern their biological activities. For instance, research has often highlighted the importance of specific substitutions on the triazole ring and the nature of appended side chains in determining the antifungal efficacy of these compounds. However, without specific experimental data and computational analysis for this compound, it is not possible to construct a QSAR model or detail the specific relationships between its molecular descriptors and any potential biological activity.

The presence of the two bromine atoms at the 3 and 5 positions of the triazole ring, combined with the long C14 alkyl chain (tetradecyl) at the 1-position, suggests that this molecule would possess distinct physicochemical properties. The long alkyl chain would significantly increase its lipophilicity, which could influence its ability to cross biological membranes. The bromine atoms, being electron-withdrawing, would affect the electronic properties of the triazole ring.

A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing a library of related compounds with variations in the alkyl chain length and the substituents on the triazole ring. The biological activity of these compounds would then be determined against a specific target. Subsequently, a range of molecular descriptors would be calculated for each compound, and statistical methods would be employed to build a predictive QSAR model.

Table of Hypothetical Molecular Descriptors for QSAR Analysis:

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Biological Activity
Topological Wiener IndexRelates to molecular branching and compactness.
Geometrical Molecular Surface AreaInfluences interactions with biological targets.
Electronic Dipole MomentAffects solubility and binding affinity.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Crucial for membrane permeability and reaching the target site.

Without dedicated research, any discussion on the relationship between the molecular descriptors and biological activity of this compound remains speculative. Future computational and experimental studies are necessary to elucidate these structure-activity relationships and to explore the potential therapeutic applications of this specific compound.

Extensive Research Reveals Limited Public Data on this compound Applications

Despite a comprehensive search of scientific literature and patent databases, detailed research findings on the specific applications of the chemical compound this compound in advanced research domains are not extensively available in the public domain. While the 1,2,4-triazole core is a well-established pharmacophore in medicinal chemistry and a versatile unit in materials science, specific studies detailing the synthesis and application of the tetradecyl derivative as requested are not presently documented in accessible literature.

The 1,2,4-triazole ring system is a cornerstone in the development of new functional molecules. Its derivatives are known to exhibit a wide range of biological activities and are integral to many pharmaceutical and agrochemical products. nih.govnih.gov The synthetic versatility of the triazole core allows for extensive functionalization, enabling chemists to fine-tune the properties of the resulting molecules. isres.orgfrontiersin.org

The general synthetic route to N-alkylated 3,5-dibromo-1H-1,2,4-triazoles typically involves the alkylation of 3,5-dibromo-1H-1,2,4-triazole with an appropriate alkyl halide (in this case, 1-bromotetradecane) in the presence of a base. The two bromine atoms on the triazole ring serve as reactive handles for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions, making the parent compound a useful building block. researchgate.net

In the context of the specific compound, this compound, the long C14 alkyl chain (tetradecyl group) would be expected to impart significant lipophilicity. This characteristic is often exploited in medicinal chemistry to enhance a molecule's ability to cross cell membranes or to modulate its solubility profile. In materials science, such long alkyl chains can induce self-assembly properties, leading to the formation of liquid crystals, gels, or ordered monolayers on surfaces.

However, without specific published research, any discussion on the role of this compound in the synthesis of complex heterocycles, its use as a precursor for specific pharmaceuticals, or its application in organic electronics, functional polymers, or crystal engineering would be speculative. The scientific record, as per the conducted searches, does not currently provide the detailed findings necessary to construct an evidence-based article on these specific topics for this particular compound. While commercial suppliers list the compound, indicating its availability for research purposes, the output of such research is not yet apparent in peer-reviewed publications. lab-chemicals.com

Therefore, it is not possible to provide a detailed, scientifically accurate article on the specific applications of this compound as outlined in the request, due to the absence of specific data in the scientific literature.

Applications of 3,5 Dibromo 1 Tetradecyl 1h 1,2,4 Triazole in Advanced Research Domains

Catalytic Research Applications

The 1,2,4-triazole (B32235) scaffold is a versatile platform for the development of advanced catalytic systems. The potential of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole in this domain is primarily as a precursor to N-heterocyclic carbene (NHC) ligands and as a core structure in catalysts for coupling reactions.

Design of N-Heterocyclic Carbene (NHC) Ligands from Triazole Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in organometallic chemistry, valued for their strong σ-donating properties and the stability they impart to metal complexes. scripps.edu The synthesis of NHCs typically involves the deprotonation of a corresponding azolium salt precursor. scripps.edunih.gov

The compound this compound can serve as a key starting material for generating such a precursor. Through quaternization at one of the nitrogen atoms of the triazole ring, a 1,2,4-triazolium salt is formed. nih.gov This salt is a stable, bench-top precursor that can be readily converted into a highly reactive NHC ligand. scripps.eduacs.org The specific substituents on the triazole ring, such as the tetradecyl group and bromine atoms, allow for fine-tuning the steric and electronic properties of the resulting NHC ligand, which in turn influences the activity and selectivity of the final catalyst. scripps.edu

Performance in Homogeneous and Heterogeneous Catalysis

NHC-metal complexes derived from triazolium precursors are effective in a wide range of catalytic reactions. researchgate.net The strong bond between the NHC ligand and the metal center often results in robust catalysts with high thermal stability, suitable for both homogeneous and heterogeneous applications. scripps.edu While specific studies on catalysts derived from this compound are not available, related 1,2,4-triazole-based NHC-nickel complexes have been successfully prepared and characterized. researchgate.net These complexes demonstrate the viability of the 1,2,4-triazole core in forming active catalytic species. The long tetradecyl chain could be particularly advantageous in tuning solubility for specific solvent systems in homogeneous catalysis or for anchoring the catalyst to a solid support in heterogeneous systems.

Specific Catalytic Transformations (e.g., Hydroamination, Cross-Coupling)

The bromine atoms at the 3 and 5 positions of the triazole ring are functional handles that can be exploited in cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are powerful methods for forming carbon-carbon bonds. nih.gov Research has demonstrated that 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles can undergo Suzuki cross-coupling reactions with various boronic acids to synthesize complex conjugated 1,2,4-triazole derivatives. nih.govopenreviewhub.orgmdpi.com This indicates that the bromine atoms on the this compound are likely reactive sites for similar transformations, allowing for the synthesis of more complex molecules.

Furthermore, metal complexes bearing 1,2,4-triazole-based NHC ligands have shown catalytic activity in reactions like the borylation of aryl bromides, a key step in preparing substrates for Suzuki couplings. researchgate.net Copper-catalyzed reactions are also prominent, with protocols developed for the synthesis of 1,2,4-triazoles themselves, highlighting the interaction between this heterocycle and catalytically active metals. researchgate.net

Investigations into Biological Activities (In Vitro and Mechanistic Studies, excluding human clinical trials)

The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, particularly antimicrobials. nih.govujmm.org.uaajchem-a.com Its derivatives are known to exhibit a broad spectrum of biological activities. nih.gov

Antimicrobial Research (Antifungal, Antibacterial, Antiviral Properties)

A vast body of research confirms that compounds containing the 1,2,4-triazole ring possess significant antimicrobial activity. nih.govresearchgate.net This scaffold is a core component of several successful antifungal drugs, including fluconazole (B54011) and itraconazole. openreviewhub.org The biological activity of these derivatives is often attributed to their ability to interact with biological receptors through hydrogen bonding and dipole interactions. ujmm.org.ua

The structure of this compound incorporates features known to influence antimicrobial efficacy. The presence of halogen atoms can enhance biological activity. researchgate.net More significantly, the long N-1 tetradecyl alkyl chain dramatically increases the molecule's lipophilicity. Studies on related triazole structures have shown that increasing the length of a lipophilic side chain can enhance antimicrobial activity. nih.gov For instance, research on 1,2,3-triazoles demonstrated that extending an N-1 alkyl substitution from a decyl (C10) to a hexadecyl (C16) chain could improve antimicrobial potency by as much as fourfold. nih.gov

In Vitro Efficacy against Specific Pathogens

In vitro studies of various 1,2,4-triazole derivatives have demonstrated efficacy against a wide range of pathogenic microbes. These compounds have shown potent activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com

Specifically, certain 1,2,4-triazole-fluoroquinolone hybrids exhibit excellent activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.125 to 0.25 µg/mL against strains like S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov Other studies on triazole-isoxazole conjugates have noted strong antibacterial action against Gram-negative species. mdpi.com The antifungal potential is also well-documented, with many derivatives showing potent activity against Candida albicans. ekb.egnih.gov One study on hybrid benzothiazolyl-triazole analogues reported a MIC value of 0.39 μg/mL against C. albicans. ekb.eg

While specific MIC values for this compound are not published, the data from analogous compounds suggest it would likely exhibit significant antimicrobial properties. The table below summarizes representative in vitro efficacy data for various functionalized 1,2,4-triazole derivatives against common pathogens.

Table 1: Examples of In Vitro Activity of Various 1,2,4-Triazole Derivatives

Compound Class Pathogen MIC (µg/mL) Reference
Clinafloxacin-Triazole Hybrids Staphylococcus aureus (MRSA) 0.25 nih.gov
Hexyl Triazolium Derivative Staphylococcus aureus 2 nih.gov
Hexyl Triazolium Derivative Escherichia coli 1 nih.gov
Hexyl Triazolium Derivative Pseudomonas aeruginosa 4 nih.gov
Benzothiazolyl-Triazole Analogue Candida albicans 0.39 ekb.eg
Thiazolo[4,5-d]pyrimidine-Triazole Hybrid Candida albicans 0.06 - 2 nih.gov
4-Amino-5-aryl-4H-1,2,4-triazole Derivative Escherichia coli 5 nih.gov

Following a comprehensive review of scientific literature, detailed research findings specifically for the chemical compound this compound across the requested advanced research domains are not available. The existing body of research focuses on the broader class of 1,2,4-triazole derivatives, rather than this specific molecule.

Therefore, it is not possible to provide a scientifically accurate article that adheres strictly to the provided outline and focuses solely on this compound. Information on related 1,2,4-triazole compounds cannot be extrapolated to this specific chemical entity without dedicated studies.

Future Research Directions and Translational Perspectives for 3,5 Dibromo 1 Tetradecyl 1h 1,2,4 Triazole

Development of Novel Synthetic Routes and Derivatization Strategies

The advancement of research into 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole is contingent upon the development of efficient and versatile synthetic methodologies. While classical methods for creating 1,2,4-triazole (B32235) rings, such as the Pellizzari, Einhorn–Brunner, and Maocu reactions, provide a foundational basis, future efforts should focus on regioselective routes that allow for precise control over substituent placement. scispace.com One-pot synthesis methodologies, which combine multiple reaction steps into a single procedure, are particularly attractive for improving efficiency and reducing waste. researchgate.netnih.gov For instance, a one-pot process involving carboxylic acids, primary amidines, and monosubstituted hydrazines could be adapted for the synthesis of highly substituted 1,2,4-triazoles. researchgate.netnih.gov

Derivatization of the this compound scaffold is a critical area for future investigation. The two bromine atoms serve as versatile handles for introducing a wide array of functional groups through cross-coupling reactions, enabling the synthesis of a diverse library of analogues. Furthermore, modifications to the N-1 tetradecyl chain could be explored to modulate the compound's physical and chemical properties, such as solubility and self-assembly behavior.

Synthetic StrategyDescriptionPotential Starting MaterialsKey Advantages
One-Pot Synthesis A multi-step reaction where all reactants are added to a flask to form the product without isolating intermediates.Carboxylic acids, amidines, hydrazines, nitriles. researchgate.netrsc.orgHigh efficiency, reduced reaction time, and cost-effectiveness.
Metal-Catalyzed Cross-Coupling Reactions like Suzuki, Heck, and Sonogashira to substitute the bromo groups with other functional moieties.Organoboron compounds, alkenes, alkynes.High functional group tolerance and formation of C-C bonds.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates.Hydrazides and secondary amides. isres.orgRapid reaction times, higher yields, and often milder conditions. researchgate.net
Click Chemistry Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties.Azides and alkynes. nih.govHigh yields, regioselectivity, and mild reaction conditions. nih.gov

Exploration of Advanced Functional Materials Utilizing Triazole Scaffolds

The 1,2,4-triazole moiety is a valuable structural motif in the design of advanced functional materials, including polymers, corrosion inhibitors, and organocatalysts. nih.govrsc.org The unique combination of a polar, aromatic triazole ring and a long, nonpolar tetradecyl chain in this compound suggests its potential as a building block for supramolecular assemblies and liquid crystals. The long alkyl chain can induce self-assembly through van der Waals interactions, while the triazole core can participate in hydrogen bonding and π-π stacking.

Future research should investigate the incorporation of this compound into polymeric structures to create materials with tailored thermal, mechanical, and electronic properties. The dibromo functionality allows for polymerization through various cross-coupling methods. Furthermore, the potential of this molecule and its derivatives as corrosion inhibitors for metals should be explored, as heterocyclic compounds containing nitrogen and other heteroatoms are known to be effective in this regard. nih.gov

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational chemistry with experimental synthesis and testing can significantly accelerate the discovery and optimization of new molecules based on the this compound scaffold. researchgate.net Quantum-chemical methods, such as Density Functional Theory (DFT), can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives. researchgate.net These calculations can help elucidate reaction mechanisms and guide the selection of promising synthetic targets. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the potential biological activity of these compounds. researchgate.net By modeling the interaction of triazole derivatives with specific biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. mdpi.com This rational design approach can save considerable time and resources compared to traditional high-throughput screening methods.

Computational MethodApplication in Triazole ResearchPredicted Properties
Density Functional Theory (DFT) Calculating electronic structure and properties. mdpi.comHOMO/LUMO energies, dipole moments, electrostatic potential. researchgate.netmdpi.com
Molecular Docking Predicting binding modes and affinities to biological targets. mdpi.comBinding energy, protein-ligand interactions.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecules over time. researchgate.netConformational stability, binding free energies.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity.Predictive models for activity based on molecular descriptors.

Expansion into Emerging Areas of Chemical Biology and Niche Catalysis

The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous clinically used drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. nih.govontosight.ainih.govmdpi.com Future research should explore the potential of this compound and its derivatives in these therapeutic areas. The lipophilic tetradecyl chain may enhance membrane permeability and cellular uptake, potentially leading to improved potency.

In the field of catalysis, deprotonated 1,2,4-triazole, the triazolate anion, has been shown to be an effective catalyst for acyl transfer reactions. researchgate.net The specific substitution pattern of this compound could be leveraged to develop novel catalysts for specialized applications. The bromo substituents and the long alkyl chain could be modified to tune the catalyst's solubility, stability, and activity in various reaction media.

Sustainable Synthesis and Application Methodologies

Future research must prioritize the development of sustainable and environmentally friendly methods for the synthesis and application of this compound and its derivatives. nih.gov This aligns with the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a promising avenue for sustainable synthesis. rsc.org For example, copper-zinc supported on Al2O3–TiO2 has been shown to be an efficient heterogeneous catalyst for the synthesis of 1,2,4-triazoles using air as a green oxidant. rsc.org Other green chemistry approaches to explore include the use of ultrasound or microwave irradiation to accelerate reactions and the development of metal-free synthetic routes. isres.orgresearchgate.netnih.gov Furthermore, investigating the use of bio-based solvents and starting materials could further enhance the sustainability profile of these compounds.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole, and what methodological considerations are critical for optimizing yield and purity?

  • Method :

  • Step 1 : Start with brominated triazole precursors (e.g., 3,5-dibromo-1H-1,2,4-triazole) and alkylate using tetradecyl bromide under reflux conditions. Solvents like DMSO or ethanol are preferred for their ability to dissolve hydrophobic intermediates.
  • Step 2 : Purify via recrystallization (water-ethanol mixtures) or column chromatography. Monitor reaction progress using TLC or HPLC to ensure completion.
  • Key Considerations : Prolonged reflux times (≥18 hours) improve yield but may degrade heat-sensitive intermediates. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can the structure of this compound be confirmed using crystallographic techniques?

  • Method :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated solution (e.g., in dichloromethane/hexane).
  • Data Refinement : Use SHELXL for small-molecule refinement. Validate hydrogen bonding and halogen interactions using tools like Mercury or OLEX2.
  • Troubleshooting : For twinned crystals, employ SHELXD or twin-law correction algorithms .

Q. What safety precautions are essential when handling brominated triazole derivatives?

  • Protocol :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile reagents (e.g., DMSO).
  • Waste Disposal : Neutralize brominated waste with sodium bicarbonate before disposal. Avoid aqueous release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can bromine substituents in this compound be selectively functionalized to develop novel derivatives?

  • Method :

  • Bromine-Lithium Exchange : React with n-BuLi at −78°C to generate lithium intermediates, then quench with electrophiles (e.g., aldehydes, ketones).
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids. Optimize catalyst loading (1–5 mol%) and ligand selection (e.g., SPhos) to minimize debromination .

Q. What strategies are effective for analyzing the antimicrobial activity of this compound derivatives?

  • Experimental Design :

  • Disc Diffusion Assay : Prepare 100 µg/mL solutions in DMSO. Apply 10 µL to sterile discs on Mueller-Hinton agar inoculated with E. coli or S. aureus.
  • Standardization : Include positive controls (e.g., ampicillin) and normalize zone-of-inhibition measurements to account for solvent effects.
  • Data Interpretation : Use ANOVA to compare activity across substituents (e.g., alkyl vs. aryl groups) .

Q. How do variations in alkyl chain length (e.g., tetradecyl group) influence the physicochemical and biological properties of brominated triazoles?

  • Analysis Framework :

  • Lipophilicity : Measure logP values (shake-flask method) to correlate chain length with membrane permeability.
  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures. Longer chains (C14) enhance thermal stability but reduce aqueous solubility.
  • Biological Impact : Compare MIC values against shorter-chain analogs (e.g., methyl derivatives) to identify optimal chain lengths for target engagement .

Data Contradiction Analysis

  • Synthesis Yield Discrepancies :

    • Issue : Some protocols report 65% yields (e.g., dichlorophenoxy-triazole synthesis), while others achieve <50% for similar brominated triazoles.
    • Resolution : Optimize reaction stoichiometry (1:1.2 molar ratio of triazole to alkylating agent) and use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity .
  • Antimicrobial Activity Variability :

    • Issue : Inconsistent zone-of-inhibition diameters across studies.
    • Resolution : Standardize inoculum density (0.5 McFarland) and agar thickness (4 mm) to reduce inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.